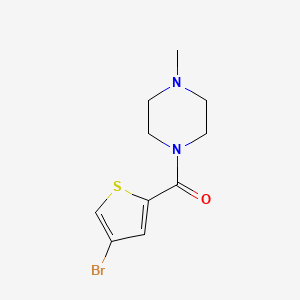

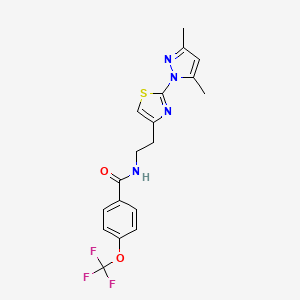

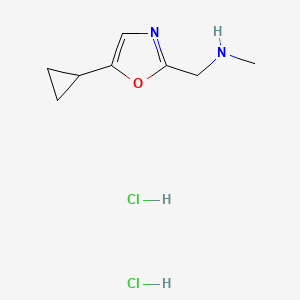

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of antipyrine derivatives through reactions involving halogenated benzamides and subsequent characterization through spectroscopic methods. For example, Saeed et al. (2020) synthesized 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamides and characterized them using X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations (Saeed et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by solid-state structures analyzed through techniques like X-ray crystallography. These studies reveal the importance of hydrogen bonding, π-interactions, and electrostatic energy contributions in the stabilization of molecular assemblies. The study by Saeed et al. (2020) is a pertinent example, showcasing the molecular interactions within antipyrine derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide often involve nucleophilic substitution, rearrangements, and cyclization processes. Ledenyova et al. (2018) described the ANRORC rearrangement in the context of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacting with thiourea, which could offer insights into similar mechanisms (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their potential applications. The crystal packing and stabilization mechanisms, as detailed by Saeed et al. (2020), provide valuable insights into the physical characteristics of antipyrine-like derivatives (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are essential for understanding the potential applications of these compounds. Studies such as those by Saeed et al. (2020) and Ledenyova et al. (2018) offer a glimpse into the reactivity and interaction patterns of similar molecules, which could be extrapolated to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide (Saeed et al., 2020); (Ledenyova et al., 2018).

Scientific Research Applications

Synthesis and Mechanism Studies

Unexpected Reaction Mechanisms : Research has explored the reaction mechanisms involving similar pyrazole and thiazole derivatives, demonstrating unexpected outcomes such as ANRORC rearrangement and formation of novel compounds through interactions with thiourea and other reagents, highlighting the complex chemistry of these structures (Ledenyova et al., 2018).

Novel Synthesis Approaches : Studies on the synthesis of benzamide derivatives and their related structures have provided insights into novel synthetic routes, contributing to the development of new chemical entities with potential therapeutic properties (Liu et al., 2014).

Biological Activities

Antimicrobial Properties : Certain analogs, incorporating similar pyrazole and thiazole moieties, have been identified with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting potential for developing new antimicrobial agents (Palkar et al., 2017).

Anti-inflammatory and Analgesic Activities : Derivatives of celecoxib, which include similar structural components, have shown anti-inflammatory and analgesic effects in experimental models, indicating their potential for therapeutic use in related conditions (Küçükgüzel et al., 2013).

Antioxidant and Anticancer Effects : Thiazole derivatives have been examined for their prooxidant and antioxidant processes in both healthy and tumor-bearing mice, suggesting a balanced action on oxidative stress and potential anticancer effects (Shalai et al., 2021).

Chemical Properties and Applications

Inhibitory Activities : Research into compounds with benzamide and thiazole components has also revealed inhibitory activities against specific enzymes, offering insights into their potential pharmacological applications (Uto et al., 2009).

Heterocyclic Compound Synthesis : The use of thiazole and pyrazole derivatives as precursors in the synthesis of heterocyclic compounds underscores their significance in medicinal chemistry and drug discovery, providing a foundation for the development of novel therapeutic agents (Saeed et al., 2015).

properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O2S/c1-11-9-12(2)25(24-11)17-23-14(10-28-17)7-8-22-16(26)13-3-5-15(6-4-13)27-18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWUIIXXEPRLBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

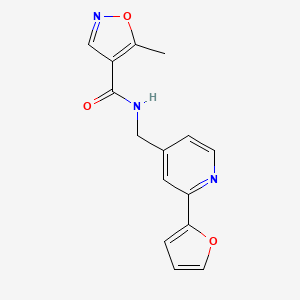

![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)

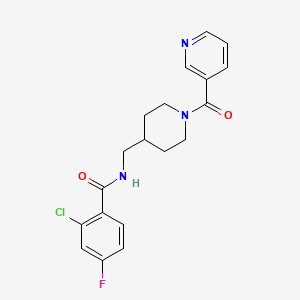

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3,4,5-trichloropyridine-2-carboxylate](/img/structure/B2484031.png)

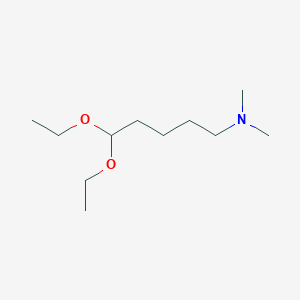

![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)